Bullatin A

Übersicht

Beschreibung

Bullatine A is a naturally occurring diterpenoid alkaloid isolated from the roots of Aconitum brachypodum, a plant belonging to the Ranunculaceae family. This compound is known for its significant pharmacological properties, including anti-inflammatory, analgesic, and anti-rheumatic effects. It has been traditionally used in Chinese medicine to manage chronic pain, arthritis, and traumatic injuries .

Wissenschaftliche Forschungsanwendungen

Bullatine A has been extensively studied for its scientific research applications, including:

Chemistry: Bullatine A serves as a model compound for studying the synthesis and reactivity of diterpenoid alkaloids.

Biology: It is used to investigate the biological pathways involved in inflammation and pain management.

Medicine: Bullatine A is explored for its potential therapeutic applications in treating chronic pain, arthritis, and inflammatory diseases.

Industry: The compound is used in the development of pharmaceutical formulations and as a reference standard in quality control processes

Wirkmechanismus

Target of Action

Bullatine A, a diterpenoid alkaloid of the genus Aconitum, primarily targets the P2X7 receptor . This receptor plays a crucial role in ATP-induced cell death and inflammatory responses .

Mode of Action

Bullatine A interacts with its primary target, the P2X7 receptor, by acting as a potent antagonist . It inhibits ATP-induced cell death and P2X receptor-mediated inflammatory responses . Furthermore, Bullatine A specifically stimulates dynorphin A expression in microglia in the spinal cord in vivo and cultured primary microglia in vitro .

Biochemical Pathways

Bullatine A affects several biochemical pathways. It inhibits the ROS/JNK/NF-κB pathway, thereby reducing the expression of inflammatory factors such as IL-1β, IL-6, TNF-α, inducible nitric oxide synthase (iNOS), and COX-2 . It also reduces the phosphorylation of c-Jun N-terminal kinases (JNK) and reactive oxygen species (ROS) generation .

Pharmacokinetics

The pharmacokinetics of Bullatine A have been studied in the context of transdermal drug delivery. It was found that Bullatine A in a microemulsion gel had more stable transdermal absorption, longer duration of action, and higher bioavailability than an ordinary gel . .

Result of Action

The molecular and cellular effects of Bullatine A’s action include the attenuation of pain hypersensitivity, regardless of the pain models employed . It also reduces the mRNA levels of several pro-inflammatory cytokines . Bullatine A’s anti-inflammatory effects are partly due to the inactivation of the JNK/ROS/NF-κB pathway .

Action Environment

The action, efficacy, and stability of Bullatine A can be influenced by various environmental factors. It is known that Bullatine A has been used in different pain models, including neuropathic pain, inflammatory pain, diabetic neuropathic pain, and bone cancer pain models , suggesting its efficacy across different physiological conditions.

Biochemische Analyse

Biochemical Properties

Bullatine A plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One of its primary interactions is with the P2X7 receptor, where Bullatine A acts as a potent antagonist . This interaction inhibits ATP-induced cell death and apoptosis, as well as P2X receptor-mediated inflammatory responses . Additionally, Bullatine A has been shown to inhibit the phosphorylation of c-Jun N-terminal kinase (JNK) and reduce reactive oxygen species (ROS) generation . These interactions highlight the compound’s ability to modulate key biochemical pathways involved in inflammation and cell survival.

Cellular Effects

Bullatine A exerts significant effects on various types of cells and cellular processes. In microglial cells, Bullatine A stimulates the expression of dynorphin A, which contributes to its anti-hypersensitivity effects in pain models . The compound also inhibits the expression of inflammatory factors such as IL-1β, IL-6, TNF-α, inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-activated microglia and macrophages . Furthermore, Bullatine A reduces the translocation of NF-κB p65 and the phosphorylation of JNK, thereby attenuating systemic inflammatory responses . These cellular effects underscore Bullatine A’s potential as an anti-inflammatory and analgesic agent.

Molecular Mechanism

The molecular mechanism of Bullatine A involves several key pathways. At the molecular level, Bullatine A inhibits the activation of the NF-κB pathway by blocking the phosphorylation of IκB kinase, preventing the degradation of IκBα, and reducing the nuclear translocation of NF-κB p65 . Additionally, Bullatine A inhibits the phosphorylation of JNK and reduces ROS generation, further contributing to its anti-inflammatory effects . The compound’s ability to modulate these pathways highlights its potential to regulate gene expression and cellular responses to inflammation and stress.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bullatine A have been observed to change over time. Studies have shown that Bullatine A maintains its stability and efficacy in inhibiting inflammatory responses over extended periods

Dosage Effects in Animal Models

The effects of Bullatine A vary with different dosages in animal models. In rat pain models, subcutaneous and intrathecal injections of Bullatine A dose-dependently attenuated mechanical allodynia and thermal hyperalgesia . The half-effective doses ranged from 0.9 to 1.9 mg/kg for subcutaneous injection . At higher doses, Bullatine A did not exhibit toxic or adverse effects, indicating a favorable safety profile . These findings suggest that Bullatine A has a wide therapeutic window and can be administered at varying dosages to achieve desired effects.

Metabolic Pathways

Bullatine A is involved in several metabolic pathways, particularly those related to inflammation and pain modulation. The compound interacts with enzymes such as iNOS and COX-2, inhibiting their expression and activity . Additionally, Bullatine A modulates the NF-κB and JNK pathways, which are critical for the regulation of inflammatory responses and cellular stress . These interactions highlight the compound’s role in modulating metabolic flux and influencing metabolite levels in cells.

Transport and Distribution

Within cells and tissues, Bullatine A is transported and distributed through interactions with various transporters and binding proteins. The compound’s ability to inhibit the translocation of NF-κB p65 to the nucleus suggests that it may influence its localization and accumulation within specific cellular compartments

Subcellular Localization

Bullatine A’s subcellular localization plays a crucial role in its activity and function. The compound has been shown to inhibit the nuclear translocation of NF-κB p65, indicating its presence in the cytoplasm and its ability to modulate nuclear signaling pathways . Additionally, Bullatine A’s interactions with microglial cells suggest that it may localize to specific subcellular compartments involved in pain and inflammatory responses . Understanding the subcellular localization of Bullatine A will provide insights into its mechanisms of action and potential therapeutic applications.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Bullatin A kann durch eine Reihe von chemischen Reaktionen aus einfacheren organischen Verbindungen synthetisiert werden. Die Reaktionsbedingungen erfordern oft spezifische Katalysatoren, Lösungsmittel und Temperaturkontrollen, um die gewünschte Produktausbeute und Reinheit zu gewährleisten .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die Extraktion und Reinigung aus den Wurzeln von Aconitum brachypodum. Der Prozess umfasst:

Extraktion: Die Wurzeln werden getrocknet und zu einem feinen Pulver vermahlen, das dann mit Ethanol oder Methanol extrahiert wird.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Bullatin A unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden, die veränderte pharmakologische Eigenschaften aufweisen können.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in this compound verändern, was möglicherweise zu neuen Verbindungen mit einzigartigen Aktivitäten führt.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind oft Derivate von this compound mit modifizierten pharmakologischen Eigenschaften. Diese Derivate werden auf ihre potenziellen therapeutischen Anwendungen untersucht .

4. Wissenschaftliche Forschungsanwendungen

This compound wurde ausgiebig auf seine wissenschaftlichen Forschungsanwendungen untersucht, darunter:

Chemie: this compound dient als Modellverbindung zur Untersuchung der Synthese und Reaktivität von Diterpenoidalkaloiden.

Biologie: Es wird verwendet, um die biologischen Pfade zu untersuchen, die an Entzündungen und Schmerzmanagement beteiligt sind.

Medizin: this compound wird auf seine potenziellen therapeutischen Anwendungen bei der Behandlung chronischer Schmerzen, Arthritis und entzündlicher Erkrankungen untersucht.

Industrie: Die Verbindung wird bei der Entwicklung pharmazeutischer Formulierungen und als Referenzstandard in Qualitätskontrollprozessen verwendet

5. Wirkmechanismus

This compound übt seine Wirkungen über mehrere Mechanismen aus:

Entzündungshemmende Wirkung: this compound hemmt die Produktion von proinflammatorischen Zytokinen und Enzymen wie Interleukin-1 beta, Interleukin-6, Tumornekrosefaktor-alpha, induzierbarer Stickstoffoxidsynthase und Cyclooxygenase-2.

Schmerzstillende Wirkung: this compound stimuliert die Expression von Dynorphin A in Spinalmikroglia, das mit Kappa-Opioid-Rezeptoren interagiert, um antinozizeptive Wirkungen zu erzeugen.

Vergleich Mit ähnlichen Verbindungen

Bullatin A wird mit anderen Diterpenoidalkaloiden verglichen, wie zum Beispiel:

Aconitin: Bekannt für seine starken analgetischen und toxischen Eigenschaften, ist Aconitin ein weiteres Diterpenoidalkaloid aus der Aconitum-Art. Im Gegensatz zu this compound weist Aconitin ein höheres Toxizitätsprofil auf.

Mesaconitin: Ähnlich wie Aconitin hat Mesaconitin analgetische Eigenschaften, unterscheidet sich jedoch in seiner chemischen Struktur und seinen Toxizitätsniveaus.

Hypaconitin: Diese Verbindung zeigt ebenfalls analgetische Wirkungen, ist aber im Vergleich zu Aconitin und Mesaconitin weniger potent.

Einzigartigkeit von this compound: this compound zeichnet sich durch sein ausgewogenes pharmakologisches Profil aus, das signifikante entzündungshemmende und schmerzstillende Wirkungen mit einer relativ geringeren Toxizität im Vergleich zu anderen Diterpenoidalkaloiden bietet. Dies macht es zu einem vielversprechenden Kandidaten für therapeutische Anwendungen .

Eigenschaften

CAS-Nummer |

1354-84-3 |

|---|---|

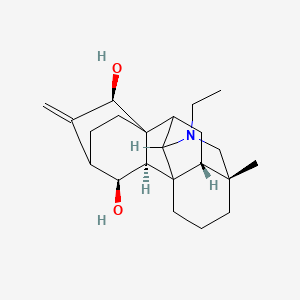

Molekularformel |

C22H33NO2 |

Molekulargewicht |

343.5 g/mol |

IUPAC-Name |

(1S,5R,8R,11R,14S,16R)-7-ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol |

InChI |

InChI=1S/C22H33NO2/c1-4-23-11-20(3)7-5-8-22-15(20)10-14(18(22)23)21-9-6-13(12(2)19(21)25)16(24)17(21)22/h13-19,24-25H,2,4-11H2,1,3H3/t13?,14?,15-,16+,17?,18-,19-,20+,21?,22+/m1/s1 |

InChI-Schlüssel |

OVXLNQAYPUEDSI-RQRZGUFWSA-N |

SMILES |

CCN1CC2(CCCC34C2CC(C31)C56C4C(C(CC5)C(=C)C6O)O)C |

Isomerische SMILES |

CCN1C[C@@]2(CCC[C@@]34[C@@H]2CC([C@H]31)C56C4[C@H](C(CC5)C(=C)[C@H]6O)O)C |

Kanonische SMILES |

CCN1CC2(CCCC34C2CC(C31)C56C4C(C(CC5)C(=C)C6O)O)C |

Synonyme |

BULLATINE A |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-methylimidazo[1,2-a]pyridin-3-yl)-6-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/new.no-structure.jpg)